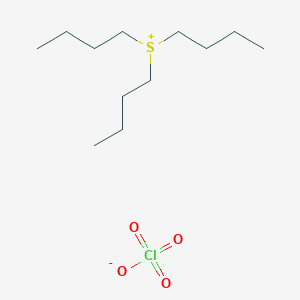

Tributylsulfanium perchlorate

Description

Structure

3D Structure of Parent

Properties

CAS No. |

13407-42-6 |

|---|---|

Molecular Formula |

C12H27ClO4S |

Molecular Weight |

302.86 g/mol |

IUPAC Name |

tributylsulfanium;perchlorate |

InChI |

InChI=1S/C12H27S.ClHO4/c1-4-7-10-13(11-8-5-2)12-9-6-3;2-1(3,4)5/h4-12H2,1-3H3;(H,2,3,4,5)/q+1;/p-1 |

InChI Key |

ATZAYKSHICELJD-UHFFFAOYSA-M |

Canonical SMILES |

CCCC[S+](CCCC)CCCC.[O-]Cl(=O)(=O)=O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Tributylsulfanium Perchlorate

Elucidation of Precursor Synthesis and Purification Strategies for Tributylsulfanium Halides

The synthesis of tributylsulfanium perchlorate (B79767) typically begins with the preparation of a tributylsulfanium halide precursor. A common method involves the nucleophilic substitution reaction between tributylphosphine (B147548) and a suitable alkyl halide.

The general reaction is as follows: (C₄H₉)₃S + R-X → [(C₄H₉)₃S-R]⁺X⁻ Where R is an alkyl group and X is a halide (Cl, Br, I).

The choice of halide can influence the reactivity and the subsequent purification strategy. For instance, the synthesis of tributylsulfanium iodide can be achieved by reacting tributylsulfide with methyl iodide. The resulting sulfonium (B1226848) salt often precipitates out of the reaction mixture and can be purified by recrystallization from a suitable solvent system, such as a mixture of dichloromethane (B109758) and diethyl ether, to yield the pure tributylsulfanium halide.

Table 1: Synthesis of Tributylsulfanium Halides

| Reactants | Halide (X) | Solvent | Reaction Conditions | Product |

| Tributylsulfide, Methyl Iodide | I | Neat or Dichloromethane | Room Temperature | Tributyl(methyl)sulfonium Iodide |

| Tributylsulfide, Ethyl Bromide | Br | Acetonitrile | Reflux | Tributyl(ethyl)sulfonium Bromide |

| Tributylsulfide, Benzyl Chloride | Cl | Toluene | 80 °C | Benzyl(tributyl)sulfonium Chloride |

Purification of these halide precursors is crucial to ensure the quality of the final perchlorate salt. Common purification techniques include recrystallization, washing with non-polar solvents to remove unreacted starting materials, and drying under vacuum. The purity is often assessed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and melting point analysis.

Optimized Reaction Pathways for the Formation of the Tributylsulfanium Cation

The formation of the tributylsulfanium cation is a critical step in the synthesis of tributylsulfanium perchlorate. The efficiency of this step is highly dependent on the reaction conditions and the choice of reagents. One established method involves the reaction of dibutyl sulfide (B99878) with a butyl halide.

A key consideration is the nature of the leaving group on the alkylating agent. Alkyl triflates, for example, are highly effective alkylating agents for sulfides due to the excellent leaving group ability of the triflate anion. The use of methyl trifluoromethanesulfonate (B1224126) (MeOTf) is a common strategy for the methylation of sulfides to form sulfonium salts.

Recent advancements have focused on developing milder and more efficient protocols. For instance, the use of hypervalent iodine reagents as precursors to generate reactive species under mild conditions has gained attention. umn.edu These methods can offer higher yields and greater functional group tolerance. umn.eduthieme-connect.com

Counterion Exchange Techniques for Perchlorate Incorporation

Once the tributylsulfanium halide has been synthesized and purified, the next step is the incorporation of the perchlorate counterion. This is typically achieved through a counterion exchange reaction, also known as metathesis.

A widely used method involves dissolving the tributylsulfanium halide in a suitable solvent, such as water or a polar organic solvent, and then adding a soluble perchlorate salt, such as sodium perchlorate (NaClO₄) or silver perchlorate (AgClO₄). If silver perchlorate is used with a sulfonium halide, the insoluble silver halide precipitates out of the solution, driving the reaction to completion. nih.gov

The general reaction is: [(C₄H₉)₃S-R]⁺X⁻ + M⁺ClO₄⁻ → [(C₄H₉)₃S-R]⁺ClO₄⁻ + M⁺X⁻ Where M⁺ is a metal cation (e.g., Na⁺, Ag⁺) and X⁻ is a halide.

The choice of solvent is important to ensure the solubility of both the starting sulfonium halide and the perchlorate salt, while facilitating the precipitation of the resulting inorganic halide. After the reaction, the precipitated inorganic salt is removed by filtration, and the desired tributylsulfanium perchlorate can be isolated from the filtrate by evaporation of the solvent and subsequent purification, often by recrystallization.

Table 2: Common Perchlorate Salts for Counterion Exchange

| Perchlorate Salt | Solvent | Driving Force for Reaction |

| Sodium Perchlorate (NaClO₄) | Water, Ethanol | Solubility difference of products |

| Silver Perchlorate (AgClO₄) | Acetonitrile, Water | Precipitation of AgX (X = Cl, Br, I) |

| Ammonium Perchlorate (NH₄ClO₄) | Methanol | Favorable equilibrium |

The purity of the final product is critical, and analytical techniques such as ion chromatography can be employed to confirm the complete exchange of the halide for the perchlorate anion and to quantify any residual halide impurities. clu-in.org

Green Chemistry Approaches in Sulfonium Perchlorate Synthesis

In line with the growing emphasis on sustainable chemical processes, green chemistry principles are being increasingly applied to the synthesis of sulfonium salts. mdpi.commdpi.comresearchgate.net These approaches aim to reduce the environmental impact by minimizing waste, using less hazardous substances, and improving energy efficiency. mdpi.commdpi.comresearchgate.netsci-hub.se

One key area of focus is the use of greener solvents. Traditional syntheses often employ volatile organic compounds (VOCs) which are harmful to the environment. Researchers are exploring the use of water, ionic liquids, or even solvent-free conditions to conduct these reactions. mdpi.comsci-hub.se For instance, performing the synthesis of sulfonamides, a related class of sulfur-containing compounds, in water or under neat (solvent-free) conditions has been reported to be effective. sci-hub.se

Another green approach is the use of catalysis to improve reaction efficiency and reduce the need for stoichiometric reagents. mdpi.com This includes the development of recyclable catalysts and the use of milder reaction conditions to conserve energy. mdpi.com Mechanochemical methods, such as grinding, have also been explored as a solvent-free alternative for synthesizing related compounds. mdpi.commdpi.com

Methodological Advancements in Scale-Up and Reaction Efficiency

The transition from laboratory-scale synthesis to large-scale industrial production presents several challenges. Methodological advancements are focused on improving reaction efficiency, ensuring consistent product quality, and developing safe and scalable processes. The thermal stability of sulfonium salts is an advantage in this regard, as it facilitates their handling and purification on a larger scale. nih.gov

Improving reaction efficiency involves optimizing parameters such as reaction time, temperature, and stoichiometry of reactants. The development of more direct and efficient synthetic methods has made a wider variety of sulfonium reagents more accessible. nih.gov

For scale-up, continuous flow chemistry offers several advantages over traditional batch processing. Flow reactors can provide better control over reaction parameters, leading to higher yields and improved safety, especially for exothermic reactions. The implementation of photocatalytic protocols has also led to the discovery of new and improved transformations in sulfonium salt chemistry. nih.gov

Furthermore, advancements in purification techniques are crucial for large-scale production. The development of efficient crystallization and filtration methods is essential for isolating the final product with high purity.

Elucidation of Molecular Structure and Electronic Properties

High-Resolution Structural Analysis

High-resolution techniques provide a precise three-dimensional map of the atomic arrangement within the crystal lattice, offering insights into bonding, conformation, and intermolecular forces.

X-ray Crystallography of Tributylsulfanium Perchlorate (B79767) and Analogous Sulfonium (B1226848) Salts

X-ray crystallography stands as a powerful method for determining the precise arrangement of atoms within a crystalline solid. nih.gov While a specific crystal structure for tributylsulfanium perchlorate is not readily found in the surveyed literature, the analysis of analogous sulfonium salts provides a strong foundation for understanding its likely structural features. core.ac.uk For instance, the crystal structure of dimethyl-(1,4-dimethyl-7-ethylazulyl)-sulfonium perchlorate has been determined, revealing key details about the geometry and interactions of the sulfonium cation and the perchlorate anion. core.ac.uk In sulfonium salts, the sulfur atom typically exhibits a pyramidal geometry, with three organic substituents attached. wikipedia.org The C-S-C bond angles are generally around 102°, and the C-S bond distances are approximately 177 picometers. wikipedia.org X-ray diffraction analysis would precisely determine these parameters for tributylsulfanium perchlorate, along with the tetrahedral geometry of the perchlorate anion.

Conformational Preferences and Stereochemical Investigations of the Tributylsulfanium Moiety

The three butyl groups attached to the sulfur atom in the tributylsulfanium cation can adopt various conformations due to rotation around the S-C and C-C single bonds. The preferred conformation in the solid state will be the one that minimizes steric hindrance. Sulfonium ions that have three different substituents are chiral due to their pyramidal structure and can be resolved into stable enantiomers. wikipedia.org However, since all three alkyl groups in tributylsulfanium are identical, the cation itself is achiral. Stereochemical investigations would primarily focus on the conformational analysis of the flexible butyl chains and how they pack within the crystal lattice.

Advanced Spectroscopic Characterization for Structural Probing

Spectroscopic techniques provide detailed information about the electronic environment, bonding, and functional groups within tributylsulfanium perchlorate.

Multinuclear Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ³³S) for Cationic and Anionic Species

NMR spectroscopy is a powerful tool for characterizing the structure of molecules in solution. nih.gov

¹H and ¹³C NMR: The ¹H NMR spectrum of the tributylsulfanium cation would show distinct signals for the protons on the four different carbon atoms of the butyl chains. researchgate.net Similarly, the ¹³C NMR spectrum would provide signals for each of the four carbon environments. acs.org The chemical shifts of the protons and carbons closest to the positively charged sulfur atom would be shifted downfield due to the electron-withdrawing effect of the sulfur.

³³S NMR: Sulfur-33 NMR, while challenging due to the low natural abundance and quadrupolar nature of the ³³S nucleus, offers direct insight into the electronic environment of the sulfur atom. huji.ac.il The chemical shift of the ³³S nucleus in sulfonium salts is sensitive to the nature of the alkyl groups and the counterion. nih.govmdpi.comresearchgate.net For sulfonium salts, the ³³S chemical shifts are typically found in a specific range, providing a useful diagnostic tool. nih.govacs.org

| Nucleus | Position | Predicted Chemical Shift (ppm) |

|---|---|---|

| ¹H | α-CH₂ | ~3.0 - 3.5 |

| β-CH₂ | ~1.6 - 1.9 | |

| γ-CH₂ | ~1.3 - 1.6 | |

| δ-CH₃ | ~0.9 - 1.1 | |

| ¹³C | α-C | ~40 - 45 |

| β-C | ~25 - 30 | |

| γ-C | ~21 - 24 | |

| δ-C | ~13 - 15 | |

| ³³S | S⁺ | Specific to sulfonium salts |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Bonding Analysis

Vibrational spectroscopy is used to identify functional groups and probe the bonding within a molecule. nih.gov

Infrared (IR) Spectroscopy: The IR spectrum of tributylsulfanium perchlorate would show characteristic absorption bands for the C-H stretching and bending vibrations of the butyl groups. A very strong and broad band associated with the asymmetric stretching of the Cl-O bonds in the perchlorate anion is expected around 1100 cm⁻¹. nih.govresearchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information. A strong, sharp peak corresponding to the symmetric stretching vibration of the perchlorate anion is typically observed around 930-940 cm⁻¹. optica.orgcapes.gov.brurfu.ru This technique is particularly useful for detecting perchlorate at low concentrations. optica.orgcapes.gov.brunt.edu The C-S stretching vibrations of the sulfonium cation would also be visible in the Raman spectrum. researchgate.net

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Spectroscopic Technique |

|---|---|---|---|

| C-H Stretch | Butyl | 2850 - 3000 | IR, Raman |

| C-H Bend | Butyl | 1350 - 1470 | IR, Raman |

| Asymmetric Cl-O Stretch | Perchlorate | ~1100 | IR |

| Symmetric Cl-O Stretch | Perchlorate | ~935 | Raman |

| C-S Stretch | Sulfonium | 600 - 800 | Raman |

Mass Spectrometry Techniques for Molecular Ion Characterization and Purity Assessment

Mass spectrometry is a powerful analytical technique for determining the molecular weight and structural details of compounds. For tributylsulfanium perchlorate, mass spectrometry would be employed to characterize the tributylsulfanium cation. The perchlorate anion is less commonly analyzed directly by mass spectrometry under standard conditions for organic cations.

Molecular Ion Peak: In a typical mass spectrum of tributylsulfanium perchlorate using a soft ionization technique like electrospray ionization (ESI), the primary ion observed in the positive ion mode would be the tributylsulfanium cation, [(CH₃CH₂CH₂CH₂)₃S]⁺. The theoretical exact mass of this cation can be calculated and used to confirm its presence.

Fragmentation Pattern: Upon fragmentation, the tributylsulfanium cation would likely undergo characteristic bond cleavages. The fragmentation of organic molecules in a mass spectrometer follows predictable pathways, often leading to the formation of stable carbocations and neutral losses. youtube.com For the tributylsulfanium cation, the most probable fragmentation pathways would involve the cleavage of the carbon-sulfur bonds.

Key fragmentation pathways could include:

Loss of a butyl radical: This would result in the formation of a dibutylsulfonium cation.

Loss of a butene molecule (via a rearrangement): This would lead to the formation of a protonated dibutyl sulfide (B99878).

Cleavage of the butyl chains: Fragmentation of the butyl groups themselves can also occur, leading to smaller alkyl fragments.

The specific fragmentation pattern can provide valuable information for the structural confirmation of the tributylsulfanium cation and for distinguishing it from isomeric compounds.

| Ion | m/z (Mass-to-Charge Ratio) | Description |

| [(CH₃CH₂CH₂CH₂)₃S]⁺ | 203.20 | Molecular ion (Tributylsulfanium cation) |

| [(CH₃CH₂CH₂CH₂)₂S]⁺ | 147.12 | Loss of a butyl radical |

| [(CH₃CH₂CH₂CH₂)₂SH]⁺ | 147.12 | Loss of butene |

Note: The m/z values are approximate and would be determined with high precision in a high-resolution mass spectrometer.

Mechanistic Studies of Reactivity in Organic Transformations

Role as a Tributylsulfanium Cation Source in Nucleophilic Reactions

The reactivity of tributylsulfanium perchlorate (B79767) is intrinsically linked to its ability to serve as a source of the tributylsulfanium cation ((C₄H₉)₃S⁺). This cation plays a crucial role in mediating nucleophilic substitution reactions.

Detailed Reaction Mechanisms of Nucleophilic Substitution Reactions Mediated by the Tributylsulfanium Cation

At present, detailed, experimentally-verified reaction mechanisms for nucleophilic substitution reactions specifically mediated by the tributylsulfanium cation are not extensively documented in publicly available scientific literature. General principles of sulfonium (B1226848) salt reactivity suggest that the tributylsulfanium cation would act as a good leaving group, facilitating the displacement of a substituent on a substrate by a nucleophile. The reaction would likely proceed through an SN2-type mechanism, where the nucleophile attacks the carbon atom attached to the positively charged sulfur, leading to the departure of the neutral dibutyl sulfide (B99878) molecule. The perchlorate anion would act as a non-coordinating counter-ion, having minimal direct involvement in the substitution step.

Stereochemical Outcomes and Enantioselectivity Investigations in Cation-Assisted Processes

There is a lack of specific research in the public domain investigating the stereochemical outcomes and enantioselectivity of reactions directly assisted by the tributylsulfanium cation. Based on the presumed SN2 mechanism, one would anticipate an inversion of stereochemistry at the reacting carbon center. However, without dedicated studies, this remains a theoretical projection. The bulky nature of the three butyl groups on the sulfur atom could potentially influence the steric environment of the reaction, but the precise impact on enantioselectivity is yet to be determined.

Catalytic Functions and Reaction Pathways of Tributylsulfanium Perchlorate

Beyond its role as a stoichiometric reagent, the potential catalytic applications of tributylsulfanium perchlorate are an area of interest.

Exploration of Tributylsulfanium Perchlorate in Homogeneous Catalysis

While the broader class of sulfonium salts has been explored in various catalytic contexts, specific studies detailing the use of tributylsulfanium perchlorate in homogeneous catalysis are not readily found in the available literature. The potential for this compound to act as a phase-transfer catalyst or as a catalyst in reactions involving electrophilic activation is an area ripe for future investigation.

Elucidation of Catalytic Cycles, Intermediates, and Rate-Determining Steps

Due to the limited information on its catalytic applications, the elucidation of specific catalytic cycles, the identification of key intermediates, and the determination of rate-determining steps involving tributylsulfanium perchlorate remain subjects for future research. A hypothetical catalytic cycle might involve the initial reaction of the sulfonium salt with a substrate, followed by a series of steps to regenerate the active catalytic species.

Investigations into Catalyst Regeneration and Deactivation Mechanisms

Similarly, investigations into the regeneration and deactivation mechanisms of tributylsulfanium perchlorate as a catalyst are not currently available. Understanding these aspects is crucial for the practical application of any catalyst. Potential deactivation pathways could include the decomposition of the sulfonium cation or side reactions with the substrate or solvent.

Kinetic Investigations of Chemical Processes Involving Tributylsulfanium Perchlorate

Kinetic studies are fundamental to understanding the reaction mechanisms, including the sequence of elementary steps and the nature of transition states. For a hypothetical reaction involving tributylsulfanium perchlorate, a thorough kinetic investigation would be essential.

Rate Law Determination and Activation Parameter Analysis

The rate law for a reaction provides a mathematical expression that describes the relationship between the rate of a chemical reaction and the concentration of its reactants. For a reaction involving tributylsulfanium perchlorate, the rate law would be determined experimentally by systematically varying the concentrations of the sulfonium salt and other reactants while monitoring the reaction progress.

Hypothetical Rate Law Determination:

Consider a hypothetical reaction:

Tributylsulfanium Perchlorate + Nucleophile → Products

The generalized rate law would be:

Rate = k[Tributylsulfanium Perchlorate]x[Nucleophile]y

Where:

k is the rate constant.

[Tributylsulfanium Perchlorate] and [Nucleophile] are the molar concentrations of the reactants.

x and y are the reaction orders with respect to each reactant, determined experimentally.

Table 4.3.1.1: Hypothetical Experimental Data for Rate Law Determination

| Experiment | Initial [Tributylsulfanium Perchlorate] (M) | Initial [Nucleophile] (M) | Initial Rate (M/s) |

| 1 | 0.10 | 0.10 | 1.5 x 10-4 |

| 2 | 0.20 | 0.10 | 3.0 x 10-4 |

| 3 | 0.10 | 0.20 | 1.5 x 10-4 |

This is a hypothetical data table for illustrative purposes only.

Activation Parameters:

Activation parameters, including the activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡), provide insight into the energy requirements and the molecular order of the transition state. These would be determined by studying the temperature dependence of the rate constant (k) using the Arrhenius and Eyring equations.

Table 4.3.1.2: Hypothetical Activation Parameters

| Parameter | Hypothetical Value | Significance |

| Activation Energy (Ea) | Value would be determined experimentally | Minimum energy required for the reaction to occur. |

| Enthalpy of Activation (ΔH‡) | Value would be determined experimentally | Heat absorbed or released in forming the transition state. |

| Entropy of Activation (ΔS‡) | Value would be determined experimentally | Change in randomness or disorder during the formation of the transition state. |

This is a hypothetical data table for illustrative purposes only.

Influence of Solvent Environment on Reaction Kinetics

The solvent can significantly influence reaction rates through various interactions with reactants and the transition state. A study on the influence of the solvent environment would involve conducting the reaction in a series of solvents with varying polarities, hydrogen-bonding capabilities, and coordinating abilities.

Table 4.3.2.1: Hypothetical Solvent Effects on Reaction Rate

| Solvent | Dielectric Constant (ε) | Rate Constant (k) (s-1) |

| Acetonitrile | 37.5 | Value would be determined experimentally |

| Dichloromethane (B109758) | 8.93 | Value would be determined experimentally |

| Tetrahydrofuran | 7.5 | Value would be determined experimentally |

| Toluene | 2.38 | Value would be determined experimentally |

This is a hypothetical data table for illustrative purposes only.

By analyzing the correlation between the rate constant and solvent parameters (e.g., dielectric constant, Grunwald-Winstein parameters), one could infer the nature of charge development in the transition state. For example, a significant rate increase in more polar solvents would suggest a transition state with greater charge separation than the reactants.

Exploration of Electrophilic Reactivity of the Perchlorate Anion in Specific Contexts

The perchlorate anion (ClO₄⁻) is generally considered a very poor nucleophile and is typically non-coordinating. Its electrophilic reactivity is not a commonly observed characteristic in standard organic transformations due to the high oxidation state of chlorine (+7) and the delocalization of the negative charge across the four oxygen atoms.

However, under specific and highly forcing conditions, or in the presence of powerful activating agents, the possibility of the perchlorate anion acting as an electrophile or an oxygen-atom transfer agent cannot be entirely ruled out, though it remains a speculative area of research for most organic contexts. Any investigation into this reactivity would require advanced computational and experimental techniques to probe for such unusual reaction pathways. There is no available literature to suggest that the perchlorate anion exhibits electrophilic reactivity in the context of reactions involving tributylsulfanium perchlorate.

Computational Chemistry and Theoretical Insights into Tributylsulfanium Perchlorate

Quantum Chemical Calculations of Electronic Structure

Density Functional Theory (DFT) Studies on Cation-Anion Interactions and Charge Distribution

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. For tributylsulfanium perchlorate (B79767), DFT calculations can model the interactions between the tributylsulfanium cation ([S(C₄H₉)₃]⁺) and the perchlorate anion (ClO₄⁻). These studies reveal how the positive charge is distributed across the sulfonium (B1226848) cation and how this distribution influences its interaction with the negatively charged perchlorate anion.

Recent studies on similar alkylated onium cations have shown that the electronic structure can be tuned by the nature of the alkyl chains and the central atom. rsc.org For the tributylsulfanium cation, the butyl groups, being larger and more electron-donating than smaller alkyl groups like methyl, influence the charge localization on the sulfur atom. rsc.org DFT calculations can precisely quantify these effects. The electrostatic potential mapped onto the electron density surface can highlight regions of positive and negative potential, indicating how the cation and anion are likely to orient themselves with respect to each other to maximize electrostatic attraction. nih.gov

In related sulfonium salts, it has been observed that anions can strongly bind to the electron-deficient regions of the cation. rsc.org For tributylsulfanium perchlorate, DFT calculations would likely show a significant electrostatic interaction between the oxygen atoms of the perchlorate anion and the positively charged sulfur center, as well as the adjacent α-carbon atoms of the butyl chains. The distribution of charge is not confined to the sulfur atom but is delocalized over the entire cation, a factor that DFT can model with high accuracy. nih.gov

Table 1: Illustrative DFT Calculated Partial Atomic Charges for Tributylsulfanium Cation

| Atom | Partial Charge (e) |

| Sulfur (S) | +0.45 |

| α-Carbon (Cα) | -0.15 |

| β-Carbon (Cβ) | -0.20 |

| γ-Carbon (Cγ) | -0.20 |

| δ-Carbon (Cδ) | -0.25 |

| Hydrogen (H) | +0.05 to +0.10 |

Note: These values are illustrative and based on general trends observed in similar sulfonium cations. Actual values would require specific DFT calculations for tributylsulfanium.

Ab Initio Methods for High-Accuracy Electronic Structure Determination

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer a higher level of accuracy for electronic structure determination. osti.gov While computationally more intensive than DFT, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can provide benchmark data on the geometry and interaction energies of the tributylsulfanium perchlorate ion pair.

These high-accuracy calculations are particularly useful for validating the results from more computationally efficient methods like DFT. For instance, ab initio calculations can provide a very precise value for the binding energy between the tributylsulfanium cation and the perchlorate anion in the gas phase. nih.gov This information is crucial for understanding the intrinsic stability of the ion pair, free from solvent effects. Studies on other ionic pairs have shown that even for seemingly simple systems, high-level ab initio calculations are necessary to accurately capture the subtle balance of forces. nih.gov

Analysis of Molecular Orbitals, Bonding, and Stability

The analysis of molecular orbitals (MOs), such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides critical insights into the reactivity and stability of tributylsulfanium perchlorate. The energy gap between the HOMO and LUMO is an indicator of the chemical stability of the molecule; a larger gap generally implies greater stability.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of tributylsulfanium perchlorate over time, offering insights that are complementary to the static picture provided by quantum chemical calculations.

Conformational Dynamics of the Tributylsulfanium Cation in Solution

The tributylsulfanium cation, with its three flexible butyl chains, can adopt a multitude of conformations in solution. MD simulations can track the movement of each atom over time, revealing the preferred conformations and the energy barriers between them. The dynamics of the butyl chains, including rotations around the carbon-carbon and sulfur-carbon bonds, are crucial for understanding the cation's effective size and shape in solution.

The flexibility of the alkyl chains plays a significant role in the physical properties of sulfonium-based ionic liquids, such as viscosity and conductivity. rsc.org By simulating the cation in a solvent box, one can observe how the solvent molecules interact with the different parts of the cation and influence its conformational preferences.

Reaction Pathway Elucidation through Computational Modeling

Computational modeling serves as a powerful tool to elucidate the intricate details of chemical reactions involving species like tributylsulfanium perchlorate. Through quantum chemical calculations, it is possible to map out the entire reaction coordinate, identifying the most energetically favorable pathways.

Characterization of Transition States and Intermediates

A critical aspect of understanding a chemical reaction is the identification and characterization of its transition states and intermediates. For reactions involving tributylsulfanium perchlorate, computational methods such as Density Functional Theory (DFT) would be employed to locate these transient species on the potential energy surface.

Transition states represent the highest energy point along a reaction coordinate, and their geometry and energetic properties provide crucial information about the reaction's activation energy. Frequency calculations are typically performed to confirm a transition state, which is characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.

Intermediates are metastable species that exist in local energy minima along the reaction pathway. For tributylsulfanium perchlorate, potential intermediates could include various conformers of the cation or transient species formed during substitution or elimination reactions. The geometries and relative energies of these intermediates help in understanding the step-wise mechanism of a reaction.

A hypothetical reaction involving the nucleophilic substitution at one of the butyl groups of the tributylsulfanium cation would proceed through a transition state where the nucleophile is partially bonded to the carbon atom and the sulfur-carbon bond is partially broken. The calculated vibrational frequencies of this transition state would provide insight into the nature of the bond-making and bond-breaking processes.

Mapping of Potential Energy Surfaces for Key Reactions

The potential energy surface (PES) provides a comprehensive landscape of the energy of a chemical system as a function of its geometry. For key reactions of tributylsulfanium perchlorate, mapping the PES allows for a detailed understanding of the reaction mechanism, including the identification of all possible reaction channels and the determination of reaction rates.

Computational chemists can construct a multi-dimensional PES by systematically varying the key geometric parameters of the reacting system and calculating the energy at each point. This allows for the visualization of the energetic landscape and the identification of the minimum energy path connecting reactants to products via transition states. nih.gov

For example, in a reaction involving the tributylsulfanium cation, the PES could be mapped by varying the bond lengths and angles of the interacting species. This would reveal the energetic barriers for different reaction pathways, such as SN2 versus E2 reactions, and how the presence of the perchlorate counter-ion might influence the reaction energetics.

Development and Validation of Computational Models for Organosulfur Cationic Species

The accuracy of computational predictions heavily relies on the chosen theoretical model, which includes the level of theory and the basis set. For organosulfur cationic species like tributylsulfanium, it is crucial to employ models that can accurately describe the electronic structure and bonding around the positively charged sulfur atom.

Development of Computational Models:

The development of reliable computational models often involves benchmarking against experimental data or high-level theoretical calculations. For organosulfur cations, methods that can adequately account for electron correlation, such as coupled-cluster theory or multi-reference methods, may be used to obtain highly accurate reference data. DFT functionals are then tested and validated against this data to find a computationally less expensive method that still provides sufficient accuracy.

Validation of Computational Models:

Validation involves comparing the calculated properties with known experimental values. For tributylsulfanium perchlorate, this could include comparing calculated vibrational frequencies with experimental infrared or Raman spectra, or comparing calculated bond lengths and angles with data from X-ray crystallography, if available. The agreement between the calculated and experimental data provides confidence in the predictive power of the computational model for investigating unknown properties and reaction mechanisms.

The table below illustrates a hypothetical validation of different computational models for predicting the S-C bond length in a model sulfonium cation.

| Computational Model | Basis Set | Calculated S-C Bond Length (Å) | Deviation from Experiment (%) |

| HF | 6-31G* | 1.850 | 2.2 |

| B3LYP | 6-311+G** | 1.825 | 0.8 |

| MP2 | aug-cc-pVTZ | 1.815 | 0.3 |

| Experimental | - | 1.810 | - |

This table demonstrates how different levels of theory and basis sets can affect the accuracy of the calculated geometric parameters. The choice of the most appropriate model will depend on the desired accuracy and the computational resources available.

Advanced Applications in Chemical and Materials Science

Role in Electrolyte Systems for Energy Storage and Conversion Research

While research directly on tributylsulfanium perchlorate (B79767) in electrolyte systems is not widely documented, the principles of using similar perchlorate-based salts in energy storage are well-established. For instance, studies on composite-based solid-state electrolytes have demonstrated the significant impact of perchlorate salts, such as lithium perchlorate (LiClO₄), on electrochemical performance.

In one such study, a composite polymer electrolyte based on poly(vinylidene fluoride-co-hexafluoropropylene) (PVDF-HFP) and cellulose (B213188) acetate (B1210297) (CA) was investigated. The addition of LiClO₄ was found to substantially enhance the ionic conductivity and electrochemical stability of the electrolyte. The ionic conductivity increased from 1.15 × 10⁻⁶ S cm⁻¹ in the absence of the salt to 3.7 × 10⁻⁶ S cm⁻¹ with the addition of 15% LiClO₄. umn.edu Furthermore, the voltage window of the electrolyte expanded from 0.996 V to 1.398 V, indicating improved stability and suitability for energy storage applications. umn.edu These findings highlight the crucial role that perchlorate anions can play in modulating the properties of electrolyte systems.

The underlying mechanism for these improvements involves the interaction between the dissociated ions of the perchlorate salt and the polymer matrix, which facilitates ion transport. The large size of the perchlorate anion can also contribute to a higher transference number of the cation (e.g., Li⁺), which is beneficial for battery performance. While tributylsulfanium perchlorate itself is not the focus of these particular studies, the data suggests that sulfonium (B1226848) salts containing the perchlorate anion could be explored for similar purposes, potentially offering advantages in terms of thermal stability or specific interactions with the electrolyte host material.

Table 1: Effect of Lithium Perchlorate Concentration on Electrolyte Properties

| LiClO₄ Concentration (%) | Ionic Conductivity (S cm⁻¹) | Voltage Window (V) |

| 0 | 1.15 × 10⁻⁶ | 0.996 |

| 15 | 3.7 × 10⁻⁶ | 1.398 |

Data sourced from a study on PVDF-HFP/CA composite-based solid-state electrolytes. umn.edu

Engineering of Ionic Liquids and Molten Salts Incorporating Perchlorate Anions

The engineering of ionic liquids and molten salts often involves the careful selection of cations and anions to achieve desired physicochemical properties. While specific data on tributylsulfanium perchlorate in this context is limited in publicly available research, the principles of ionic liquid design can be applied. The tributylsulfanium cation, with its three butyl chains, would contribute to a lower melting point and increased hydrophobicity compared to smaller, more symmetric sulfonium cations.

The perchlorate anion is a well-known component of ionic liquids and is valued for its ability to form salts with low melting points. The combination of a bulky, asymmetric cation like tributylsulfanium with the perchlorate anion would likely result in a room-temperature ionic liquid. The properties of such an ionic liquid, including its viscosity, conductivity, and thermal stability, would be a direct consequence of the interplay between the ionic constituents.

Application in Polymerization Initiation and Polymer Modification

In the realm of polymer modification, sulfonium salts can be used to introduce sulfonium moieties into a polymer backbone or as side chains. This can be achieved through post-polymerization modification reactions. The presence of sulfonium groups can alter the properties of the polymer, such as its solubility, thermal stability, and its ability to interact with other molecules or surfaces.

Design and Synthesis of Functional Materials Utilizing Sulfonium Perchlorate Moieties

The design of such materials would involve the synthesis of monomers containing the tributylsulfanium perchlorate group, followed by polymerization. Alternatively, a pre-formed polymer could be functionalized with tributylsulfanium groups. The resulting materials could find applications in areas such as organic electronics, sensors, or as specialized coatings. The specific properties would depend on the concentration of the sulfonium perchlorate moieties and the nature of the host material.

Development of Novel Reagents and Precursors for Fine Chemical Synthesis

In the field of fine chemical synthesis, sulfonium salts are versatile reagents and precursors. They can be used as alkylating agents, for the generation of ylides for use in reactions such as the Wittig or Corey-Chaykovsky reactions, and as precursors for the synthesis of other sulfur-containing compounds.

Tributylsulfanium perchlorate, specifically, could serve as a source of the tributylsulfanium cation for these transformations. The perchlorate anion, being a poor nucleophile, would likely not interfere with many of the intended reactions. The bulky butyl groups on the sulfur atom would influence the reactivity of the salt, potentially offering different selectivity compared to other sulfonium salts.

Environmental Transformation and Advanced Analytical Monitoring in Research Context

Investigation of Degradation Pathways for Organosulfur Perchlorates in Model Systems

There is a notable absence of published research specifically investigating the degradation pathways of tributylsulfanium perchlorate (B79767) in any model system. However, based on the known environmental fate of the perchlorate anion and organosulfur compounds, a hypothetical degradation pathway can be proposed. The degradation would likely proceed through two main routes: the reduction of the perchlorate anion and the breakdown of the tributylsulfanium cation.

The perchlorate anion is known to be persistent in the environment under many conditions but can be biodegraded by specific microorganisms under anaerobic conditions. evitachem.comucl.ac.uk These perchlorate-reducing bacteria use the perchlorate ion as a terminal electron acceptor in their respiration. researchgate.net The degradation of perchlorate typically follows a stepwise reduction to the innocuous chloride ion:

Perchlorate (ClO₄⁻) → Chlorate (ClO₃⁻) → Chlorite (B76162) (ClO₂⁻) → Chloride (Cl⁻) and Oxygen (O₂) evitachem.com

The tributylsulfanium cation, (C₄H₉)₃S⁺, would likely undergo its own degradation pathway. The carbon-sulfur bonds in sulfonium (B1226848) compounds can be cleaved by certain microorganisms. The butyl chains could potentially serve as a carbon and energy source for heterotrophic bacteria. researchgate.net The ultimate degradation products would likely be carbon dioxide, water, and sulfate (B86663) or other sulfur species depending on the metabolic pathway and redox conditions.

It is plausible that some microorganisms could utilize both the anion and the cation of tributylsulfanium perchlorate. The tributylsulfanium cation could act as an electron donor (carbon source), while the perchlorate anion serves as the electron acceptor. This would be a form of complete bioremediation carried out by a single organism or a microbial consortium.

Advanced Spectroscopic and Chromatographic Techniques for Environmental Analytics and Fate Monitoring

Specific analytical methods for the routine detection and quantification of tributylsulfanium perchlorate in environmental samples have not been documented. However, a combination of chromatographic and spectroscopic techniques would be the most probable approach for its analysis.

Chromatographic Separation:

High-Performance Liquid Chromatography (HPLC) is a standard technique for the separation of non-volatile organic compounds and would be suitable for tributylsulfanium perchlorate. rug.nl Given the ionic nature of the compound, ion-pair chromatography or hydrophilic interaction liquid chromatography (HILIC) could be effective. core.ac.ukoup.com

Ion-Pair Chromatography: A reverse-phase column could be used with an eluent containing an ion-pairing agent that would interact with the sulfonium cation, allowing for its retention and separation.

HILIC: This technique is well-suited for polar and ionic compounds and could separate the tributylsulfanium cation.

Ion Chromatography (IC) is the standard method for perchlorate analysis in water and other environmental samples, as described in U.S. EPA Methods 314.0, 314.1, and 332.0. A dedicated IC method would be necessary to analyze the perchlorate anion separately from the cation.

Spectroscopic Detection:

Mass Spectrometry (MS) coupled with liquid chromatography (LC-MS) would be the most powerful tool for both quantification and confirmation of tributylsulfanium perchlorate.

Electrospray Ionization (ESI): ESI in positive ion mode would be ideal for detecting the tributylsulfanium cation, [(C₄H₉)₃S]⁺. High-resolution mass spectrometry could confirm its elemental composition.

Tandem Mass Spectrometry (MS/MS): MS/MS analysis of the parent ion would provide structural information through fragmentation patterns, enhancing the confidence of identification.

Perchlorate Detection: In negative ion mode, ESI-MS can detect the perchlorate anion (ClO₄⁻) at m/z 99 and its isotopic variant at m/z 101.

The following table illustrates potential LC-MS parameters for the analysis of tributylsulfanium perchlorate, extrapolated from methods for similar compounds.

| Parameter | Setting for Tributylsulfanium Cation | Setting for Perchlorate Anion |

| Chromatography | HILIC or Ion-Pair Reverse Phase | Ion Chromatography or Reverse Phase |

| Ionization Mode | ESI Positive | ESI Negative |

| Parent Ion (m/z) | 203.18 (for C₁₂H₂₇S⁺) | 99 (for ³⁵ClO₄⁻) and 101 (for ³⁷ClO₄⁻) |

| Primary Fragment Ions | To be determined experimentally | 83 (for ³⁵ClO₃⁻) and 85 (for ³⁷ClO₃⁻) |

This table is illustrative and based on general principles of mass spectrometry; actual values would require experimental determination.

Other spectroscopic methods like Nuclear Magnetic Resonance (NMR) spectroscopy would be invaluable for the characterization of the pure compound but are generally not sensitive enough for environmental trace analysis. rug.nl

Photochemical and Electrochemical Degradation Studies of Perchlorate-Containing Compounds

While no studies have been conducted on the photochemical or electrochemical degradation of tributylsulfanium perchlorate specifically, the behavior of the perchlorate anion under these conditions is well-documented.

Photochemical Degradation:

The perchlorate anion is kinetically stable and generally resistant to direct photolysis under typical environmental conditions. However, advanced oxidation processes (AOPs) that generate highly reactive species like hydroxyl radicals (•OH) can degrade perchlorate. For instance, UV irradiation in the presence of a photocatalyst like titanium dioxide (TiO₂) or the use of UV/H₂O₂ processes can lead to the reduction of perchlorate. The tributylsulfanium cation would also be susceptible to oxidation by hydroxyl radicals.

Electrochemical Degradation:

Electrochemical reduction has emerged as a promising technology for perchlorate remediation. This process involves the use of specialized electrodes to facilitate the transfer of electrons to the perchlorate anion, reducing it to chloride. Recent research has focused on developing catalytic electrodes, such as those modified with rhenium or other transition metals, to lower the activation energy and increase the efficiency of perchlorate reduction.

The electrochemical treatment of a solution containing tributylsulfanium perchlorate would likely result in the reduction of perchlorate at the cathode and the oxidation of the tributylsulfanium cation at the anode. The efficiency of these processes would depend on factors such as electrode material, applied potential, and solution chemistry.

The following table summarizes the potential outcomes of electrochemical treatment for tributylsulfanium perchlorate.

| Electrode | Process | Probable Reaction |

| Cathode | Reduction | ClO₄⁻ + 8H⁺ + 8e⁻ → Cl⁻ + 4H₂O |

| Anode | Oxidation | (C₄H₉)₃S⁺ + H₂O → Oxidation Products (e.g., sulfoxides, CO₂, H⁺) |

This table presents simplified, hypothetical reactions. The actual products of the anodic oxidation of tributylsulfanium would be complex and require experimental verification.

Mechanistic Studies of Bioremediation Processes in Controlled Laboratory Settings

Mechanistic studies of the bioremediation of tributylsulfanium perchlorate have not been published. However, extensive research on perchlorate bioremediation provides a strong foundation for predicting the likely mechanisms. evitachem.com

In a controlled laboratory setting, microcosm studies would be the first step to investigate the bioremediation potential. These studies would involve incubating tributylsulfanium perchlorate with soil or water samples containing native microbial populations under anaerobic conditions. researchgate.net The disappearance of the parent compound and the appearance of degradation products, such as chloride and sulfate, would be monitored over time.

The key microbial process would be dissimilatory perchlorate reduction, where bacteria use perchlorate as an electron acceptor. researchgate.net A critical question for tributylsulfanium perchlorate is whether the tributylsulfanium cation can serve as a suitable electron donor (i.e., a carbon source) for these perchlorate-reducing bacteria. Many known perchlorate-reducing bacteria are facultative anaerobes and can utilize a range of simple organic compounds as electron donors.

A summary of hypothetical microcosm study results for the bioremediation of tributylsulfanium perchlorate is presented below.

| Condition | Expected Outcome |

| Anaerobic + Tributylsulfanium Perchlorate | Potential for complete degradation. Monitoring of tributylsulfanium, perchlorate, chloride, and sulfate concentrations would be necessary. |

| Anaerobic + Tributylsulfanium Perchlorate + External Carbon Source (e.g., acetate) | Enhanced perchlorate reduction is likely, but it would not clarify if the tributylsulfanium cation can be used as a carbon source. |

| Aerobic + Tributylsulfanium Perchlorate | Perchlorate is unlikely to degrade. The tributylsulfanium cation might be aerobically biodegraded. |

| Sterile Control (Anaerobic) | No degradation of either ion is expected, confirming the biological nature of the process. |

This table is a hypothetical representation of potential experimental outcomes.

Further mechanistic studies would involve isolating the microorganisms responsible for the degradation and identifying the specific enzymes and genes involved, such as the perchlorate reductase (pcr) and chlorite dismutase (cld) genes.

Q & A

Q. What are standard methodological approaches for chronic perchlorate exposure studies in model organisms?

Chronic exposure experiments should utilize controlled dosing across developmental stages (e.g., fertilization to reproductive maturity) to assess endocrine and morphological effects. Key endpoints include thyroid follicle hyperplasia, gonad histology, and hormone levels (T3/T4). For example, studies on threespine stickleback used static renewal tests with perchlorate concentrations (10–100 ppm) and monitored thyroid hyperplasia as a compensatory mechanism .

- Experimental Design Table :

| Developmental Stage | Exposure Duration | Key Endpoints | Observed Effects |

|---|---|---|---|

| Larvae to adulthood | 0–100 ppm | Thyroid follicles, T3/T4 levels | Thyroid hyperplasia, altered gonadal development |

| Metamorphosis phase | 30 ppm | Gonad morphology | Male-biased sex ratios, advanced spermatogenesis |

Q. How can perchlorate be reliably detected and quantified in environmental samples?

Liquid chromatography-mass spectrometry (LC/MS) with isotopic confirmation is recommended. Monitor perchlorate at m/z 83 (to avoid sulfate interference) and validate using chlorine isotope ratios (³⁵Cl/³⁷Cl ≈ 3.0655). Practical quantitation limits (PQL) should align with EPA/DoD guidelines, incorporating isotopically labeled internal standards (e.g., ¹⁸O-perchlorate) for retention time calibration .

Q. What statistical methods are appropriate for analyzing non-detects in environmental perchlorate trend studies?

Use reporting limits for non-detects in trend analyses, excluding data points where reporting limits exceed maximum detections to avoid bias. For example, the U.S. Army Corps of Engineers applied this approach in groundwater remediation studies, identifying decreasing arsenic/perchlorate trends using Mann-Kendall tests .

Advanced Research Questions

Q. How can researchers address non-monotonic dose-response relationships in perchlorate toxicity studies?

Non-monotonic responses (e.g., lower perchlorate doses altering T3/T4 levels more than higher doses) require multi-concentration designs and mechanistic validation. In stickleback, 10 ppm perchlorate disrupted androgen levels, while 100 ppm caused gonad hyperplasia without altering T3/T4, suggesting compensatory thyroid mechanisms .

- Dose-Response Table :

| Dose (ppm) | Thyroid Follicles | T3/T4 Levels | Gonadal Effects |

|---|---|---|---|

| 10 | Normal | Reduced | Early ovarian follicle proliferation |

| 100 | Hyperplasia | Normal | Advanced spermatogenesis |

Q. What isotopic techniques differentiate anthropogenic vs. natural perchlorate sources in environmental forensics?

Chlorine (³⁶Cl) and oxygen (δ¹⁸O, δ¹⁷O) isotope ratios are critical. For example, anthropogenic perchlorate from rocket fuels has distinct δ¹⁸O signatures compared to natural atmospheric deposition. Purification methods must isolate perchlorate from matrix interferences (e.g., nitrate) prior to isotope-ratio mass spectrometry .

Q. How should conflicting data on perchlorate risk assessments (e.g., RfD values) be reconciled?

Integrate emerging data (e.g., breast milk contamination) with existing toxicological models. The NAS-derived RfD (2005) faced criticism for excluding non-thyroidal effects and newer exposure pathways. Massachusetts DEP advocated stricter limits (2 ppb) by incorporating post-NAS data on neonatal exposure risks .

Q. What experimental strategies isolate thyroid-mediated vs. non-thyroidal mechanisms of perchlorate toxicity?

Combine histological thyroid analysis (follicle counts, colloid depletion) with hormone assays and gene expression profiling. In stickleback, thyroid hyperplasia compensated for T3/T4 disruption, but gonadal effects persisted, implicating direct androgen pathway interference .

Methodological Considerations

- Adherence to NIH Guidelines : Preclinical studies must report exposure timelines, sample sizes, and statistical methods (e.g., ANOVA for dose comparisons) to ensure reproducibility .

- Ecological Study Limitations : While ecological data alone cannot establish causality, integrating occupational exposure studies and controlled lab experiments strengthens mechanistic inferences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.